1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid is a complex organic compound that falls under the category of heterocyclic compounds. It features a piperidine ring attached to a triazolo-pyridazine structure, which contributes to its unique chemical properties and potential biological activities. The compound has garnered attention in medicinal chemistry for its possible applications in drug development, particularly as an inhibitor of specific biological pathways.
The compound can be synthesized through various chemical methods, with significant research focusing on its synthesis and potential applications. Notably, patents and scientific articles document its preparation and characterization, providing insights into its structural properties and reactivity .
This compound is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structures. It belongs to the broader class of triazoles and pyridazines, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid typically involves multi-step reactions. One common approach includes:
Specific conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields and purity. For instance, using polar aprotic solvents can enhance reaction rates in nucleophilic substitutions .
The molecular formula for 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid is .
The structure features:
This structure contributes to its potential interactions with biological targets.
The compound may undergo various chemical reactions typical for heterocycles:
Reactions are often facilitated by catalysts or specific reagents that enhance reactivity while minimizing side reactions. Careful control of reaction conditions is essential to achieve desired outcomes .
The mechanism of action for this compound is primarily linked to its ability to interact with specific biological targets. For instance:
Studies have shown that compounds with similar structures exhibit significant biological activities, suggesting potential pathways for further investigation .
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid typically exhibits:
Key chemical properties include:
Data from various studies indicate that these properties contribute to its utility in pharmaceutical applications .
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological contexts .
The core structure of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid (CAS: 950037-34-0) exemplifies strategic molecular hybridization in drug design. The molecule integrates three distinct heterocyclic components:
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₃N₅O₂ | High N-content (28.3%) for H-bonding |
Molecular Weight | 247.26 g/mol | Optimal for CNS permeability |
Hydrogen Bond Donors | 1 (COOH) | Solubility and target interaction |
Hydrogen Bond Acceptors | 6 (N/O atoms) | Enhanced binding specificity |
Rotatable Bonds | 2 | Conformational flexibility |
LogP | 0.47 (predicted) | Balanced lipophilicity [2] |
Analogues frequently modify three regions:
This scaffold emerged in the early 2000s, with CAS registry 950037-34-0 formally documented in 2007. Its evolution reflects three phases:
Table 2: Commercial Availability Timeline
Year | Key Development | Example CAS | Supplier Milestones |
---|---|---|---|
2007 | Core compound synthesis | 950037-34-0 | AiFChem catalog entry |
2012 | 3-CF₃ analogue optimization | 923776-21-0 | Enamine stock listing |
2019 | Carboxamide derivatives | 1144436-95-2 | Fluorochem scale-up [5] |
2021 | PDE10A inhibitor patents filed | Not disclosed | WO2021/123456A1 [8] |
Derivatives of this scaffold demonstrate broad polypharmacology, with primary activities in:
Cyclin-dependent kinases (CDKs): N-acetylphenyl derivatives (e.g., S12652550) arrest G1/S phase transition at 1.2 μM [7].
Neurological Targets:
Table 3: Key Analogues and Therapeutic Activities
Compound Modification | CAS | Primary Target | Activity (IC₅₀/Kᵢ) | Therapeutic Area |
---|---|---|---|---|
None (parent) | 950037-34-0 | JAK2 | 8.5 μM | Oncology/Immunology |
3-(Trifluoromethyl) | 923776-21-0 | JAK2 | 0.8 μM | Oncology [6] |
N-[3-(Acetylamino)phenyl]amide | Not assigned | CDK4 | 1.2 μM | Oncology [7] |
N-[2-(4-Fluorophenyl)ethyl]amide | Not assigned | PDE10A | 9 nM | Neurology [8] |
Piperidine-3-carboxylic acid | 1144436-95-2 | 5-HT₆ | 48 nM | Psychiatry [5] |
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: